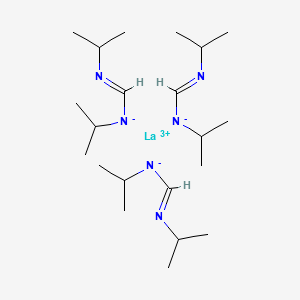
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, also known as MMPP, is an organic compound that has been widely studied for its potential applications in scientific research. MMPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition, and protein-protein interactions. 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has also been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds.
Mécanisme D'action
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It is also believed to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases.
Biochemical and Physiological Effects
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been found to have several biochemical and physiological effects on the human body. It has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It has also been shown to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. Additionally, 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various compounds. However, there are some limitations to using 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine. For example, further research could be done to explore the effects of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine on other enzymes and proteins, as well as its potential applications in drug discovery and development. Additionally, further research could be done to explore the effects of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine on the human body, such as its potential anti-inflammatory, anti-oxidant, and neuroprotective effects. Finally, research could be done to explore the potential uses of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine in other laboratory experiments, such as its potential use as a catalyst or as a reagent in organic synthesis.
Méthodes De Synthèse
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-methyl-6-phenylpyrimidine in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, which is then purified by recrystallization. The second step involves the reaction of 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine with ethyl bromoacetate in the presence of a catalytic amount of sodium hydroxide. This reaction produces the final product, 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-19-17(14-6-4-3-5-7-14)12-18(20-13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPVRJODLCRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)








![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)